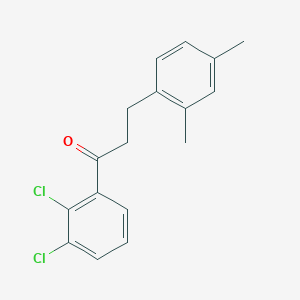
3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
Vue d'ensemble
Description
3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C16H12Cl2O3 . It is also known as Methanone, (3,5-dichlorophenyl) [4- (1,3-dioxolan-2-yl)phenyl]- .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone consists of a benzophenone core with two chlorine atoms at the 3 and 5 positions of one phenyl ring and a 1,3-dioxolan-2-yl group at the 3’ position of the other phenyl ring .Physical And Chemical Properties Analysis
3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone has a molecular weight of 323.17 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not provided in the available resources .Applications De Recherche Scientifique
Fungicidal Activities
1,3-Dioxolanes, such as 3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone, have been utilized in the synthesis of 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, exhibiting high fungicidal activities. This application highlights the potential of 3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone derivatives in agricultural and botanical protection (Talismanov & Popkov, 2007).
Photochemical Reactions
The photochemical reactions of 1,3-dioxolanes, including those substituted with benzophenone, have been extensively studied. These reactions typically yield chloroethyl carboxylic esters and thiocarboxylic esters, contributing to the understanding of radical mechanisms in organic chemistry (Hartgerink et al., 1971).
Synthesis of Monoprotected 1,4-Diketones
3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone is involved in the synthesis of monoprotected 1,4-diketones through photosensitized hydrogen abstraction. This process is significant in the field of organic synthesis, offering alternative methods for creating complex organic compounds (Mosca et al., 2001).
Photostability and Toxicity Studies
Studies on the transformation of UV filters like benzophenone in chlorinated water have identified chlorinated products, including 3,5-dichloro-2-hydroxy-4-methoxybenzophenone derivatives. These studies are crucial for understanding the environmental impact and photostability of these compounds, as well as their toxicity in aquatic environments (Zhuang et al., 2013).
Photoinitiators in Polymerization
Benzophenone derivatives like 3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone are used as novel initiators for free radical photopolymerization. This application is pivotal in the field of polymer chemistry, influencing the development of new materials and coatings (Kemin et al., 2011).
Environmental Impact and Water Treatment
Research on the degradation of benzophenone-3 in water treatment processes, such as ozonation, reveals insights into the kinetics and by-products of these reactions. This is vital for assessing the environmental impact and for developing effective water treatment technologies (Guo et al., 2016).
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJJGBXGSJOPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645085 | |
| Record name | (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898759-61-0 | |
| Record name | Methanone, (3,5-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















